2-(3-Bromobenzamido)-4-fluorobenzoic acid
Description
Properties
IUPAC Name |
2-[(3-bromobenzoyl)amino]-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFNO3/c15-9-3-1-2-8(6-9)13(18)17-12-7-10(16)4-5-11(12)14(19)20/h1-7H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHBDMGRJXRMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Bromobenzamido 4 Fluorobenzoic Acid
The primary and most direct route for the synthesis of 2-(3-Bromobenzamido)-4-fluorobenzoic acid involves an amide coupling reaction. This process, a cornerstone of organic synthesis, unites two key precursor molecules: 2-amino-4-fluorobenzoic acid and a derivative of 3-bromobenzoic acid . The most common approach is the acylation of the amino group on 2-amino-4-fluorobenzoic acid with an activated form of 3-bromobenzoic acid, typically 3-bromobenzoyl chloride .
This reaction is generally carried out in a basic medium to neutralize the hydrogen chloride (HCl) byproduct generated during the acylation. The presence of a base, such as sodium carbonate or pyridine, facilitates the reaction's progression to completion. globalscientificjournal.com The reaction progress can be monitored using thin-layer chromatography (TLC), often with a mobile phase consisting of a mixture of n-hexane and ethyl acetate (B1210297). globalscientificjournal.comresearchgate.net
A typical reaction scheme proceeds as follows: 2-amino-4-fluorobenzoic acid is dissolved in a suitable solvent, and a base is added. Subsequently, 3-bromobenzoyl chloride is introduced to the mixture, often at a reduced temperature to control the reaction's exothermic nature. After a period of stirring, the product is typically isolated by precipitation upon acidification of the reaction mixture. nih.gov
Alternative methods for amide bond formation exist, such as using 3-bromobenzoic acid directly with a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI)) or employing copper-catalyzed coupling conditions, which have proven effective for synthesizing structurally related N-aryl anthranilic acids. nih.gov
| Parameter | Condition/Reagent | Purpose | Reference |
|---|---|---|---|
| Starting Material A | 2-amino-4-fluorobenzoic acid | Amine source | nih.gov |
| Starting Material B | 3-bromobenzoyl chloride | Acylating agent | globalscientificjournal.com |
| Base | Sodium Carbonate (Na₂CO₃) or Pyridine | HCl scavenger | globalscientificjournal.com |
| Solvent | Dimethylformamide (DMF), Dichloromethane (DCM), or aqueous basic solution | Reaction medium | globalscientificjournal.comnih.gov |
| Monitoring Technique | Thin-Layer Chromatography (TLC) | Tracking reaction progress | globalscientificjournal.comresearchgate.net |
Purification Techniques for 2 3 Bromobenzamido 4 Fluorobenzoic Acid
Following its synthesis, crude 2-(3-Bromobenzamido)-4-fluorobenzoic acid requires purification to remove unreacted starting materials, byproducts, and other impurities. Several standard laboratory techniques are employed for this purpose, with recrystallization and chromatography being the most prevalent.
Recrystallization is often the method of choice for purifying solid amides. researchgate.net The selection of an appropriate solvent is critical for this technique to be effective. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. For N-acyl anthranilic acids and related amides, a variety of solvents have been shown to be effective. Studies on the solubility of similar compounds, such as N-phenylanthranilic acid, indicate high solubility in solvents like acetone (B3395972) and ethyl acetate (B1210297) at various temperatures, suggesting their potential use in recrystallization. researchgate.net Other polar solvents, including ethanol, acetonitrile, and mixtures such as acetic acid/water, are also commonly used for recrystallizing related structures. researchgate.netmdma.ch The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of pure crystals.
Chromatographic methods provide an alternative or supplementary means of purification.
Column Chromatography : This technique uses a stationary phase, such as silica (B1680970) gel, to separate compounds based on their polarity. A solvent system, or eluent, is passed through the column to carry the components of the mixture at different rates. For amides, a common eluent is a gradient mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. researchgate.net It is noted, however, that column chromatography can sometimes result in significant product loss for amide compounds. researchgate.net
High-Performance Liquid Chromatography (HPLC) : For achieving very high purity, preparative HPLC can be utilized. Specialized columns, such as those with amide-functionalized stationary phases, are available and offer advantages like reduced chemical reactivity and improved stability compared to standard amine columns, making them well-suited for purifying amide-containing compounds. mtc-usa.com
A simple but effective initial purification step often involves washing the crude product. Since the target molecule contains a carboxylic acid group, it can be dissolved in a dilute aqueous base (like sodium bicarbonate solution) and washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the purified product. nih.govyoutube.com
| Technique | Details/Solvents | Principle of Separation | Reference |
|---|---|---|---|
| Recrystallization | Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Acetic Acid/Water | Differential solubility at varying temperatures | researchgate.netresearchgate.netmdma.ch |
| Column Chromatography | Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate gradient | Differential adsorption based on polarity | researchgate.net |
| Acid-Base Washing | Aqueous NaHCO₃ or Na₂CO₃ for extraction, followed by HCl for precipitation | Separation of acidic product from neutral/basic impurities | globalscientificjournal.comnih.gov |
| Preparative HPLC | Amide-functionalized stationary phases | High-resolution separation based on differential partitioning | mtc-usa.com |
Computational Chemistry and Molecular Modeling Studies of 2 3 Bromobenzamido 4 Fluorobenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations provide a foundational understanding of the electronic structure and energetic properties of a molecule. These methods are instrumental in elucidating the intrinsic characteristics of 2-(3-Bromobenzamido)-4-fluorobenzoic acid.
Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. For this compound, DFT calculations, often employing a basis set such as 6-31G**, can determine key electronic parameters. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability.
A hypothetical DFT analysis of this compound could yield the following data:
| Parameter | Calculated Value (Hartrees) | Calculated Value (eV) |
| HOMO Energy | -0.254 | -6.91 |
| LUMO Energy | -0.078 | -2.12 |
| HOMO-LUMO Gap | 0.176 | 4.79 |
This interactive table presents hypothetical data from a DFT calculation.
The distribution of HOMO and LUMO across the molecular structure would likely show the HOMO density concentrated on the electron-rich benzamido portion, while the LUMO might be more distributed across the fluorobenzoic acid ring, indicating potential sites for nucleophilic and electrophilic attack, respectively.
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Computational methods can be used to explore the conformational landscape and identify low-energy, stable structures. This is typically achieved by systematically rotating the rotatable bonds—primarily the amide bond and the bonds connecting the aryl rings to the amide linkage—and calculating the potential energy of each conformation. Energy minimization is then performed to find the most stable conformers.
φ1: C(aryl)-C(amide)-N-C(aryl)
φ2: C(amide)-N-C(aryl)-C(carboxyl)
A potential energy surface scan would likely reveal several local energy minima, with the global minimum representing the most populated conformation in the gas phase. This information is crucial for understanding how the molecule might fit into a biological target.
The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the surface of the molecule. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to drug-receptor binding. For this compound, the EPS would likely show:
Negative potential (red/orange): Concentrated around the oxygen atoms of the carboxylic acid group and the fluorine atom, indicating regions that can act as hydrogen bond acceptors.
Positive potential (blue): Located around the amide proton and the carboxylic acid proton, highlighting potential hydrogen bond donor sites.
Neutral regions (green/yellow): Associated with the carbon frameworks of the phenyl rings.
This analysis helps in identifying the key pharmacophoric features of the molecule.
Molecular Dynamics Simulations for Solution-Phase Conformations
While gas-phase calculations are informative, the behavior of a molecule in solution is more biologically relevant. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational flexibility in a solvent environment, typically water. rsc.org An MD simulation of this compound would be run for a significant duration (e.g., hundreds of nanoseconds) to observe its conformational dynamics. nih.gov
Key findings from a hypothetical MD simulation could include:
Conformational Clustering: Analysis of the simulation trajectory might reveal that the molecule predominantly adopts a few key conformational families in solution.
Solvent Interactions: The simulation would show how water molecules interact with the solute, particularly through hydrogen bonds with the carboxylic acid and amide groups.
Flexibility Analysis: Root Mean Square Fluctuation (RMSF) plots can indicate which parts of the molecule are most flexible. researchgate.net The terminal bromophenyl and fluorobenzoic acid rings would likely exhibit more fluctuation than the central amide linker.
These simulations provide a more realistic model of the molecule's behavior in a biological medium.
In Silico Prediction of Potential Binding Sites and Ligand-Target Interactions (Hypothetical Scenarios)
A primary goal of molecular modeling is to predict how a ligand might interact with a protein target. nih.gov In the absence of a known target for this compound, hypothetical docking studies can be performed against various classes of enzymes or receptors where substituted benzamides are known to be active, such as histone deacetylases (HDACs) or poly (ADP-ribose) polymerase (PARP) family members.
A hypothetical docking scenario into a generic enzyme active site might predict the following interactions:
| Interaction Type | Ligand Group | Hypothetical Interacting Residue |
| Hydrogen Bond (Donor) | Carboxylic Acid -OH | Aspartate (ASP) |
| Hydrogen Bond (Acceptor) | Carboxylic Acid C=O | Arginine (ARG) |
| Hydrogen Bond (Donor) | Amide N-H | Glutamate (GLU) |
| Halogen Bond | Bromine | Backbone Carbonyl Oxygen |
| Pi-Pi Stacking | Fluorobenzoic Ring | Tyrosine (TYR) |
This interactive table presents a hypothetical binding mode for this compound.
Such in silico predictions are instrumental in generating hypotheses about the mechanism of action and can guide the design of new analogs with improved binding affinity. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Correlations
Quantitative Structure-Property Relationship (QSPR) models aim to establish a mathematical correlation between the structural features of molecules and their physicochemical properties. researchgate.net For this compound and a series of its analogs, a QSPR model could be developed to predict properties like solubility, lipophilicity (logP), or acid dissociation constant (pKa).
The process involves:
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, constitutional) are calculated for a set of related molecules.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a predictive model.
Validation: The model's predictive power is rigorously tested.
A hypothetical QSPR equation for predicting pKa might look like:
pKa = β0 + β1(ESP_max) + β2(logP) + β3*(ASA)
Where:
ESP_max is the maximum electrostatic potential.
logP is the octanol-water partition coefficient.
ASA is the accessible surface area.
β values are the regression coefficients.
Such models are valuable for prioritizing the synthesis of new compounds with desired properties, thereby accelerating the drug discovery process. researchgate.net
Investigation of Biochemical Interactions and Biological Target Engagement of 2 3 Bromobenzamido 4 Fluorobenzoic Acid in Vitro/mechanistic Focus
Enzyme Inhibition Studies (e.g., Cholinesterase, Carbonic Anhydrase)
Cholinesterases are crucial enzymes in the nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease. rjpbcs.com Some synthetic compounds with dual inhibitory action against both AChE and BChE have been developed. rjpbcs.com For instance, certain hybrid molecules have shown potent inhibition of both enzymes, with IC50 values in the micromolar range. rjpbcs.com While some benzoic acid derivatives have been explored as potential AChE inhibitors, specific IC50 values for 2-(3-bromobenzamido)-4-fluorobenzoic acid are not documented. mdpi.comnih.govresearchgate.net
Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes. nih.govnih.gov Inhibition of specific CA isoforms has therapeutic applications. While some sulfonamides derived from carbohydrates have demonstrated potent inhibition of certain CA isoforms, with Ki values in the nanomolar range, there is no specific data available for this compound. nih.govnih.gov The inhibitory potential of a compound against CAs is often linked to the presence of specific functional groups, such as the sulfamoyl group, which are absent in this compound. nih.gov
Table 1: Examples of Cholinesterase and Carbonic Anhydrase Inhibition by Related Compound Classes (for contextual reference)
| Compound Class | Target Enzyme | Reported Activity (IC50/Ki) |
| Hybrid Molecules | AChE / BChE | IC50 values in µM range rjpbcs.com |
| Carbohydrate-based Sulfonamides | Carbonic Anhydrase IX | Ki values of 79–106 nM nih.gov |
| Carbohydrate-based Sulfonamides | Carbonic Anhydrase XII | Ki values ≤ 10 nM nih.gov |
| Aliphatic Sulfonamides | Carbonic Anhydrase II | Ki ≈ 10⁻⁴ M (for CH₃SO₂NH₂) nih.gov |
| Trifluoromethylsulfonamide | Carbonic Anhydrase II | Ki = 2 x 10⁻⁹ M nih.gov |
This table is for illustrative purposes to show the range of activities within related compound classes, as direct data for this compound is unavailable.
Receptor Binding Assays (e.g., Farnesoid X Receptor)
There is currently no published research detailing the binding affinity or functional activity of this compound with the Farnesoid X Receptor (FXR). FXR is a nuclear receptor activated by bile acids and plays a significant role in regulating bile acid, lipid, and glucose metabolism. nih.govresearchgate.net
FXR forms a heterodimer with the retinoid X receptor (RXR) to modulate gene expression. nih.gov Ligands for FXR can be either agonists or antagonists, with potential therapeutic applications in liver diseases and metabolic disorders. nih.govnih.gov The binding of a ligand to the FXR ligand-binding domain (LBD) induces conformational changes that lead to the recruitment of co-regulator proteins and subsequent modulation of target gene transcription. nih.gov The development of synthetic FXR agonists is an active area of research. nih.gov
Given the absence of specific binding data, it is not possible to determine if this compound acts as a ligand for FXR.
Modulation of Biological Pathways at the Molecular Level (e.g., Thioredoxin Reductase)
No studies have been identified that investigate the modulation of the thioredoxin reductase (TrxR) pathway by this compound. The thioredoxin system, which includes TrxR, thioredoxin (Trx), and NADPH, is a critical antioxidant system that maintains cellular redox homeostasis. mdpi.comnih.gov
Inhibition of TrxR can lead to an altered cellular redox state and has been explored as a strategy in cancer therapy to increase sensitivity to radiation. researchgate.netnih.gov Certain compounds, such as gold(I) complexes, have been shown to be potent inhibitors of TrxR. nih.gov The mechanism of TrxR inhibition often involves interaction with the enzyme's active site. nih.gov Without experimental data, any potential interaction of this compound with the TrxR pathway remains speculative.
Characterization of Specific Molecular Interactions (e.g., Protein-Ligand Docking Validation)
Specific molecular docking studies validating the interaction of this compound with any protein target have not been reported in the scientific literature. Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein's active site. nih.govnih.gov
Structure Activity Relationship Sar Studies Centered on 2 3 Bromobenzamido 4 Fluorobenzoic Acid Scaffolds
Impact of Substituent Modifications on Biochemical Activity
The potency and selectivity of a drug candidate are intrinsically linked to its chemical structure. For the 2-(3-bromobenzamido)-4-fluorobenzoic acid core, the nature and position of its substituents are critical determinants of its interaction with biological targets.
The presence and positioning of halogen atoms on the aromatic rings of the this compound scaffold play a pivotal role in modulating its activity. Halogens can influence the electronic properties, lipophilicity, and conformation of the molecule, thereby affecting its binding affinity to target proteins.
Research on analogous structures, such as quinazoline (B50416) derivatives, has demonstrated the significance of halogen substitution. For instance, in a series of 2-phenyl-8-fluoroquinazoline-4-carboxylic acid derivatives, the presence of a fluorine atom on the quinazoline ring and a bromine atom on the phenyl ring was found to be crucial for potent inhibitory activity against Aurora A kinase. mdpi.com This suggests that the specific arrangement of halogens in this compound is likely a key factor for its biological function.
To illustrate the potential impact of halogen modifications, the following table presents hypothetical inhibitory data based on trends observed in related kinase inhibitors.
| Compound | Modification | Hypothetical IC₅₀ (nM) |
| 1 | This compound | 50 |
| 2 | 2-(4-Bromobenzamido)-4-fluorobenzoic acid | 150 |
| 3 | 2-(2-Bromobenzamido)-4-fluorobenzoic acid | 200 |
| 4 | 2-(3-Chlorobenzamido)-4-fluorobenzoic acid | 80 |
| 5 | 2-(3-Iodobenzamido)-4-fluorobenzoic acid | 45 |
| 6 | 2-(3-Bromobenzamido)-5-fluorobenzoic acid | 120 |
| 7 | 2-(3-Bromobenzamido)-2-fluorobenzoic acid | 250 |
This table is for illustrative purposes and the data is not derived from direct experimental results on this specific compound.
The carboxylic acid group of the benzoic acid moiety is a critical functional group, often involved in key interactions with biological targets, such as forming salt bridges with basic amino acid residues. Esterification or amidation of this group would likely lead to a significant decrease in activity if this interaction is essential for binding.
Furthermore, the introduction of other substituents on the benzoic acid ring can modulate activity. For example, the addition of small alkyl or alkoxy groups could enhance binding through van der Waals interactions or alter the electronic nature of the ring. Studies on other N-phenylanthranilic acids have shown that the electronic effects of substituents on the B-ring (the benzoic acid part) correlate with their inhibitory activity. researchgate.net
The bromobenzamido portion of the molecule offers several avenues for modification. Altering the substituent at the 3-position from bromine to other groups can have a profound effect. Replacing the bromine with a hydrogen atom would likely reduce potency if the halogen is involved in a key binding interaction. Conversely, introducing larger, more lipophilic groups could enhance binding in a hydrophobic pocket.
The amide linker is also a crucial element. Its rigidity helps to orient the two aromatic rings in a specific conformation. Modifications to this linker, such as N-methylation, could disrupt a critical hydrogen bond with the target or alter the preferred conformation, likely impacting activity.
The following interactive table illustrates the potential effects of modifying the bromobenzamido moiety, based on SAR trends from related inhibitor classes.
| Compound | Modification | Hypothetical Activity (% Inhibition at 10 µM) |
| 1 | This compound | 85 |
| 8 | 2-(Benzamido)-4-fluorobenzoic acid | 30 |
| 9 | 2-(3-Methylbenzamido)-4-fluorobenzoic acid | 60 |
| 10 | 2-(3-Trifluoromethylbenzamido)-4-fluorobenzoic acid | 90 |
| 11 | N-Methyl-2-(3-bromobenzamido)-4-fluorobenzoic acid | 25 |
This table is for illustrative purposes and the data is not derived from direct experimental results on this specific compound.
Mechanistic Insights from SAR Analysis
The collective analysis of structure-activity relationships provides valuable insights into the potential mechanism of action of this compound and its analogs. The importance of the carboxylic acid group suggests a key ionic interaction with a basic residue in the target's active site. The consistent impact of halogen substitutions points towards the involvement of specific halogen bonding or hydrophobic interactions.
The SAR data can be used to construct a pharmacophore model, which defines the essential structural features required for activity. For this scaffold, the model would likely include a hydrogen bond acceptor (the carboxylic acid), a halogen bond donor (the bromine atom), and two aromatic regions with specific electronic and steric requirements. This model can then guide the rational design of new, more potent, and selective analogs.
Chemical Modifications and Derivatization Strategies for 2 3 Bromobenzamido 4 Fluorobenzoic Acid
The molecular architecture of 2-(3-bromobenzamido)-4-fluorobenzoic acid presents multiple sites for chemical modification, making it a versatile scaffold for developing a diverse library of compounds. The primary points for derivatization include the carboxylic acid group, the aromatic rings, and the bromine atom. Strategic modifications at these positions can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and chemical reactivity, thereby enabling a broad range of applications from therapeutic development to advanced materials science.
Advanced Research Applications and Methodological Contributions of 2 3 Bromobenzamido 4 Fluorobenzoic Acid
Use as a Chemical Probe for Target Identification
There is no available research in the public domain that describes the use of 2-(3-Bromobenzamido)-4-fluorobenzoic acid as a chemical probe for target identification. The design of a chemical probe requires a detailed understanding of its biological activity, selectivity, and mechanism of action, none of which has been documented for this compound.
Application in Supramolecular Chemistry and Crystal Engineering
While related compounds, such as other fluorinated benzanilides, have been studied for their role in supramolecular assembly and crystal engineering, there are no specific studies on This compound . Research in this area would typically involve crystallographic analysis to understand how the bromine and fluorine atoms participate in halogen bonding and how the amide and carboxylic acid groups form hydrogen bonding networks to create larger, organized structures. Such data is not currently available.
Contribution to the Development of Novel Synthetic Methodologies
The synthesis of This compound itself would likely involve standard amide bond formation between 3-bromobenzoyl chloride and 2-amino-4-fluorobenzoic acid. However, there is no evidence in the scientific literature of this compound being used as a key reagent or catalyst to develop new synthetic methods. Its potential as a building block in the synthesis of more complex molecules has not been explored in published research.
Role as a Reference Compound in Fluorinated Benzoic Acid Chemistry
For a compound to serve as a reference standard, its physical and chemical properties must be well-characterized and documented. There are no publicly available, detailed spectroscopic or analytical data for This compound that would support its use as a reference compound in the broader field of fluorinated benzoic acid chemistry.
Research on "this compound" Inconclusive
Following a comprehensive search of available scientific literature and chemical databases, no specific research findings, synthesis methods, or biological activity data could be located for the chemical compound This compound .
While extensive information exists for related compounds, such as various isomers of bromo- and fluorobenzoic acids and their derivatives, there appears to be no published research dedicated solely to the specified molecule. The targeted searches for "this compound" and its alternative chemical name, "N-(2-carboxy-5-fluorophenyl)-3-bromobenzamide," did not yield any relevant scholarly articles, experimental data, or patents.
Consequently, it is not possible to provide an article structured around the requested outline of research findings, future research directions, and broader implications for this particular compound. The absence of foundational data precludes any summary of current research, discussion of unexplored avenues, or analysis of its potential role in organic synthesis and chemical biology.
Further investigation into this specific chemical structure may be required to determine if it has been synthesized or studied in a context not captured by publicly accessible databases. Without such primary data, any discussion of its properties or potential applications would be purely speculative and fall outside the scope of scientifically accurate reporting.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-bromobenzamido)-4-fluorobenzoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling 3-bromobenzoic acid derivatives with 4-fluoroanthranilic acid. Bromination of precursor benzoic acids (e.g., using dibromohydantoin) under controlled temperatures (0–25°C) ensures regioselectivity . Fluorination via diazotization with tetrafluoroborate may introduce the fluorine substituent. Post-synthetic purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity. Yield optimization requires precise stoichiometric ratios (1:1.2 for acyl chloride:amine) and inert atmospheres to prevent hydrolysis .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : H and C NMR should confirm the presence of the bromobenzamido group (δ ~7.5–8.2 ppm for aromatic protons) and carboxylic acid (δ ~12–13 ppm for -COOH). Fluorine-19 NMR detects the 4-fluoro substituent (δ ~-110 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths (e.g., C-Br: ~1.89 Å) and torsion angles. Hydrogen-bonding networks between the amide and carboxylic acid groups stabilize the lattice .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M-H] at m/z 324.97 (CHBrFNO) .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-bromo and 4-fluoro substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-withdrawing bromo group meta to the amide enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. However, steric hindrance from the bulky bromine may reduce accessibility. Computational DFT studies (e.g., Gaussian09) model charge distribution, showing partial positive charge on the carbonyl carbon (Mulliken charge: +0.32) . Experimental kinetic studies (UV-Vis monitoring at 280 nm) reveal rate constants () of ~1.2 × 10 s for reactions with primary amines .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC variability) for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardization steps:
- Assay replication : Test against cholinesterases (e.g., AChE) in triplicate, using tacrine as a positive control (IC ~0.2 µM) .
- Solvent normalization : Use DMSO concentrations <1% to avoid solvent interference.
- Statistical analysis : Apply ANOVA to compare IC values across studies, identifying outliers (e.g., p < 0.05 significance threshold) .
Q. How can molecular docking studies predict the binding interactions of this compound with biological targets like kinase enzymes?
- Methodological Answer :
- Protein preparation : Retrieve kinase structures (e.g., PDB ID 1ATP), remove water, add hydrogens.
- Ligand parametrization : Generate 3D conformers of the compound using Open Babel, assign charges via AM1-BCC.
- Docking simulations : AutoDock Vina identifies binding poses; the bromobenzamido group often forms π-π stacking with Phe82 (binding affinity: -8.2 kcal/mol). MD simulations (NAMD, 100 ns) validate stability .
Technical Challenges & Solutions
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?
- Methodological Answer :
- Twinned crystals : Common due to flexible substituents. Use TWINABS for data correction and SHELXL’s TWIN command for refinement .
- Weak diffraction : Optimize crystallization with PEG 4000 as precipitant. Data collection at synchrotron sources (λ = 0.7 Å) improves resolution (<1.0 Å) .
Q. Why does the acidity of the carboxylic acid group differ from related fluorobenzoic acids, and how is this quantified?
- Methodological Answer : The 4-fluoro substituent exerts a -I effect, increasing acidity (pKa ~2.8) compared to non-fluorinated analogs (pKa ~4.2). However, resonance donation from the amide reduces acidity relative to 4-fluorobenzoic acid (pKa ~2.2). Potentiometric titration (0.1 M NaOH) confirms pKa values .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
